molecular formula C15H15N B1258622 Centanafadine CAS No. 924012-43-1

Centanafadine

Cat. No.: B1258622
CAS No.: 924012-43-1
M. Wt: 209.29 g/mol
InChI Key: HKHCSWPSUSWGLI-CABCVRRESA-N
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Mechanism of Action

Target of Action

Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Its primary targets are the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which is essential for normal neuronal communication.

Mode of Action

This compound inhibits the reuptake of norepinephrine , dopamine , and serotonin by blocking their respective transporters . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved cognitive function and reduced symptoms of attention-deficit hyperactivity disorder (ADHD) .

Biochemical Pathways

By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, this compound affects multiple biochemical pathways. These neurotransmitters are involved in various physiological functions, including mood regulation, reward, cognition, and attention. Therefore, the inhibition of their reuptake can lead to improvements in these areas, particularly in individuals with ADHD .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation . It’s known that the compound is being developed as a sustained-release formulation, which could potentially improve its bioavailability and therapeutic effect .

Result of Action

This compound’s action on the neurotransmitter system can lead to significant improvements in the core symptoms of ADHD. Clinical trials have shown that this compound can lead to statistically significant improvements in ADHD symptoms compared to a placebo .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, extreme environmental deprivation can be a sufficient cause of ADHD . Therefore, the environment in which the patient lives can potentially influence the effectiveness of this compound.

Biochemical Analysis

Biochemical Properties

Centanafadine plays a crucial role in biochemical reactions by inhibiting the reuptake of three key neurotransmitters: norepinephrine, dopamine, and serotonin. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This compound interacts with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), blocking their reuptake functions . The nature of these interactions involves binding to the transporters and preventing the reabsorption of the neurotransmitters back into the presynaptic neuron .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the central nervous system. By increasing the levels of norepinephrine, dopamine, and serotonin, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It enhances neurotransmission, which can improve attention and reduce hyperactivity and impulsivity in individuals with ADHD . The compound’s impact on cell signaling pathways includes modulation of the adrenergic, dopaminergic, and serotonergic systems, which are critical for cognitive and behavioral functions .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the SERT, NET, and DAT transporters, inhibiting their function and increasing the extracellular concentrations of serotonin, norepinephrine, and dopamine . This inhibition leads to enhanced neurotransmission and improved synaptic signaling. This compound’s binding interactions with these transporters are competitive, meaning it competes with the neurotransmitters for binding sites on the transporters . Additionally, this compound may influence gene expression by altering the levels of neurotransmitters that regulate various genes involved in neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound maintains its stability over the course of treatment, with significant improvements in ADHD symptoms observed as early as the first week of administration . Long-term effects on cellular function include sustained improvements in attention and reduction in hyperactivity and impulsivity . The compound’s efficacy and tolerability may vary depending on the duration of treatment and individual patient factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that lower doses of this compound can effectively improve attention and reduce hyperactivity without significant adverse effects . Higher doses may lead to toxic or adverse effects, including increased risk of side effects such as decreased appetite, headache, and nausea . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for neurotransmitter metabolism. The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are then excreted from the body. This compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and their metabolites in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound is distributed to different tissues, including the brain, where it exerts its therapeutic effects. The compound’s localization and accumulation in specific tissues are influenced by its binding affinity to transporters and proteins involved in its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as the synaptic cleft, where it can effectively inhibit neurotransmitter reuptake. The precise localization of this compound within subcellular compartments is essential for its therapeutic efficacy and safety .

Preparation Methods

The synthesis of centanafadine involves several steps to ensure the correct stereochemistry and purity of the final product. One method for producing this compound includes the following steps :

    Heating and dissolving: (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride in an alcohol-based solvent.

    Cooling: the dissolved product to precipitate crystals.

    Heating: the mixture containing the crystals to a temperature where only a specific crystalline form remains.

    Cooling: the mixture to obtain the desired crystalline form.

Industrial production methods focus on controlling the crystalline polymorphs to ensure consistency and efficacy of the final pharmaceutical product .

Chemical Reactions Analysis

Centanafadine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be employed to change the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups on the this compound molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives, while substitution could result in various halogenated compounds .

Scientific Research Applications

Centanafadine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Centanafadine is unique in its balanced inhibition of norepinephrine, dopamine, and serotonin reuptake. Similar compounds include:

This compound’s unique ratio of neurotransmitter reuptake inhibition and its ongoing clinical trials for ADHD make it a promising candidate for future therapeutic applications .

Properties

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHCSWPSUSWGLI-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045788
Record name Centanafadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924012-43-1
Record name Centanafadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centanafadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Centanafadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTANAFADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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